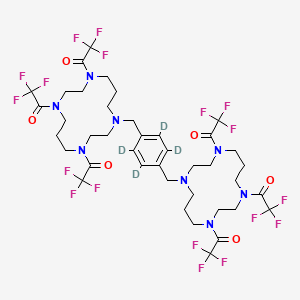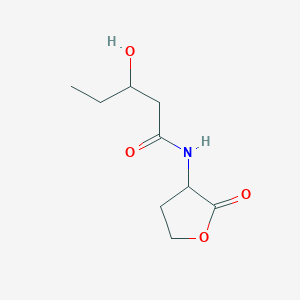
Mal-PEG36-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-PEG36-NHS ester is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound consists of a maleimide group and an N-hydroxysuccinimide ester group, which facilitate the conjugation of proteins and other molecules. The polyethylene glycol spacer enhances solubility in aqueous media and provides flexibility in the design of PROTACs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG36-NHS ester involves the reaction of a maleimide-terminated polyethylene glycol with N-hydroxysuccinimide ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions. The maleimide group reacts with thiol groups, while the N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as dialysis or chromatography to remove unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Mal-PEG36-NHS ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester reacts with primary amines to form amide bonds, while the maleimide group reacts with thiol groups through a Michael addition reaction .
Common Reagents and Conditions
Reagents: Primary amines, thiol-containing compounds, DMSO, DMF.
Conditions: Neutral to slightly basic pH (7.0-8.0), room temperature to mild heating.
Major Products
The major products formed from these reactions are amide-linked conjugates and thiol-linked conjugates, depending on the reacting groups .
Applications De Recherche Scientifique
Mal-PEG36-NHS ester is widely used in scientific research due to its versatility and effectiveness in conjugation reactions. Some of its applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the labeling and crosslinking of proteins and other biomolecules, aiding in the study of protein-protein interactions and cellular processes.
Medicine: Employed in the development of targeted therapies, such as antibody-drug conjugates and other bioconjugates.
Industry: Utilized in the production of biocompatible materials and drug delivery systems.
Mécanisme D'action
Mal-PEG36-NHS ester exerts its effects through the formation of stable amide and thiol linkages. The N-hydroxysuccinimide ester reacts with primary amines to form amide bonds, while the maleimide group reacts with thiol groups via a Michael addition reaction. These reactions enable the conjugation of proteins and other molecules, facilitating targeted degradation or modification of specific biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mal-PEG6-NHS ester: A shorter polyethylene glycol-based linker with similar functional groups.
SPDP-dPEG36-NHS ester: Contains a disulfide bond and is used for crosslinking amines and thiols.
MS(PEG)n series: A series of N-hydroxysuccinimide esters with varying polyethylene glycol chain lengths.
Uniqueness
Mal-PEG36-NHS ester is unique due to its long polyethylene glycol spacer, which provides greater flexibility and solubility in aqueous media. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates where solubility and flexibility are crucial .
Propriétés
Formule moléculaire |
C86H159N3O43 |
|---|---|
Poids moléculaire |
1923.2 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C86H159N3O43/c90-81(5-8-88-82(91)1-2-83(88)92)87-7-10-97-12-14-99-16-18-101-20-22-103-24-26-105-28-30-107-32-34-109-36-38-111-40-42-113-44-46-115-48-50-117-52-54-119-56-58-121-60-62-123-64-66-125-68-70-127-72-74-129-76-78-131-80-79-130-77-75-128-73-71-126-69-67-124-65-63-122-61-59-120-57-55-118-53-51-116-49-47-114-45-43-112-41-39-110-37-35-108-33-31-106-29-27-104-25-23-102-21-19-100-17-15-98-13-11-96-9-6-86(95)132-89-84(93)3-4-85(89)94/h1-2H,3-80H2,(H,87,90) |
Clé InChI |
BSBCTOQFTMMUEA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


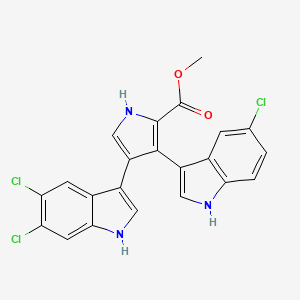
![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)
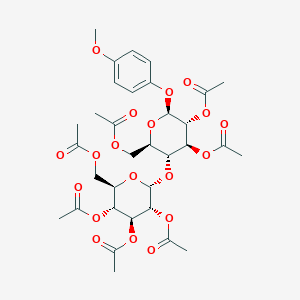
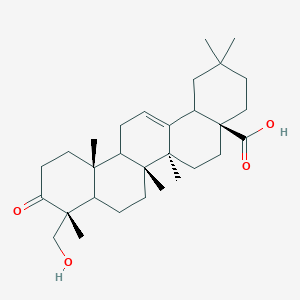
![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
![[D-Leu-4]-OB3](/img/structure/B12427775.png)

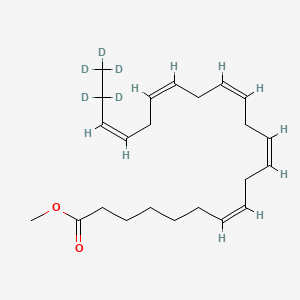
![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)
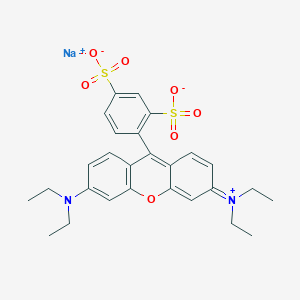
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)
